2,3-Diphenyl-5-(p-tolyl)furan
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Overview
Description
2,3-Diphenyl-5-(p-tolyl)furan is a unique organic compound composed of three fused five-membered rings. Its chemical structure features a furan ring system with phenyl substituents. This compound has not been widely studied, making it an intriguing subject for exploration.
Preparation Methods
Synthetic Routes:: The synthesis of 2,3-Diphenyl-5-(p-tolyl)furan involves several steps. One approach starts with (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol (Compound 1). Treatment of Compound 1 with trimethylsilyl chloride in dichloromethane at ambient temperature yields a dimeric ether compound (Compound 2). Subsequent heating of Compound 2 in toluene under reflux conditions leads to the formation of this compound in quantitative yield .
Industrial Production::
Chemical Reactions Analysis
2,3-Diphenyl-5-(p-tolyl)furan can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Common Reagents: Specific reagents depend on the desired transformation.
Major Products: These reactions yield derivatives of the furan ring system.
Scientific Research Applications
Chemistry::
Synthetic Intermediates: 2,3-Diphenyl-5-(p-tolyl)furan serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may find applications in materials with specific electronic or optical properties.
Biological Activity: Investigate its potential as a bioactive compound.
Drug Discovery: Explore derivatives for drug development.
Fine Chemicals: Used in specialty chemicals and pharmaceuticals.
Mechanism of Action
The precise mechanism by which 2,3-Diphenyl-5-(p-tolyl)furan exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2,3-Diphenyl-5-(p-tolyl)furan is relatively unexplored, its uniqueness lies in its linear tricyclic fused furan framework. Similar compounds, such as pentaleno [1,2-c]pyrrole, have been studied, but this specific furan derivative stands out for its novel structure.
Biological Activity
2,3-Diphenyl-5-(p-tolyl)furan is an organic compound characterized by a furan ring with multiple phenyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Induction of Apoptosis : Many studies have shown that furan derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, compounds with structural similarities have been reported to increase the levels of cleaved caspase-3 and Bax while decreasing Bcl-2 levels in A549 lung cancer cells .
- Cell Cycle Arrest : The ability to induce cell cycle arrest at various phases (G1/S or G2/M) is a common feature among anticancer agents. For example, studies have demonstrated that certain derivatives can inhibit cell proliferation by interfering with the cell cycle progression in cancer cells .
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Below is a summary table showcasing the IC50 values and types of cancer cells tested:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (Lung Cancer) | TBD | Apoptosis induction |
MCF-7 (Breast Cancer) | TBD | Cell cycle arrest | |
HT-29 (Colon Cancer) | TBD | Apoptosis and necrosis |
Note: TBD indicates that specific IC50 values were not available in the reviewed literature.
Case Studies
In a recent study focusing on similar furan derivatives, compounds were assessed for their cytotoxicity against A549 lung cancer cells. The most potent compounds showed IC50 values significantly lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating strong anticancer potential .
Furthermore, the study highlighted that these compounds could induce apoptosis through both mitochondrial and caspase-dependent pathways. The results also emphasized the importance of structural modifications in enhancing biological activity.
Properties
CAS No. |
68630-10-4 |
---|---|
Molecular Formula |
C23H18O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2,3-diphenylfuran |
InChI |
InChI=1S/C23H18O/c1-17-12-14-19(15-13-17)22-16-21(18-8-4-2-5-9-18)23(24-22)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI Key |
YSRLHVCTGOGNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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